molecular formula C12H21NO2 B3133796 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)- CAS No. 399044-21-4

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)-

Cat. No.: B3133796
CAS No.: 399044-21-4
M. Wt: 211.3 g/mol
InChI Key: REHOBPXCTRHRJK-SNVBAGLBSA-N
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Description

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)- is a versatile chemical compound used in various scientific research fields. It is known for its applications in drug synthesis, catalyst development, and polymer modification.

Preparation Methods

The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)- involves several steps. The synthetic routes typically include the reaction of pyrrolidinecarboxylic acid with 2-propenyl bromide in the presence of a base, followed by esterification with tert-butyl alcohol. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions with agents like lithium aluminum hydride can convert it into alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in polymerization reactions.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: The compound is involved in the development of new drugs and therapeutic agents, particularly in the field of oncology and neurology.

    Industry: It is used in the modification of polymers to enhance their properties, such as flexibility, durability, and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)- can be compared with other similar compounds, such as:

    1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, methyl ester: This compound has a similar structure but with a methyl ester group instead of a tert-butyl ester group.

    1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, ethyl ester: This compound features an ethyl ester group, which may result in different chemical and physical properties.

The uniqueness of 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)- lies in its specific ester group, which can influence its reactivity, solubility, and overall behavior in various applications.

Properties

IUPAC Name

tert-butyl (2S)-2-prop-2-enylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHOBPXCTRHRJK-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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